![molecular formula C24H19NO4 B2454003 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-3-carboxylic acid CAS No. 1520767-28-5](/img/structure/B2454003.png)
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-3-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-3-carboxylic acid, also known as FMOC-Trp-OH, is a derivative of tryptophan, an essential amino acid. It is widely used in scientific research as a building block for peptide synthesis.
Scientific Research Applications
Synthesis of Peptides
This compound is useful as a coupling agent in peptide synthesis . The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described .
Production of Enantiomerically Pure β-Amino Acids
The compound has been used in the Arndt-Eistert protocol starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .
Stability and Shelf-Life
The compound, when isolated as crystalline solids, is stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
Mechanism of Action
Target of Action
Similar compounds with the fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
Compounds with the fmoc group are typically used as a protective group in peptide synthesis . The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other chemicals, which can affect the compound’s reactivity and the efficiency of Fmoc deprotection .
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)20-13-25(22-12-6-5-11-19(20)22)24(28)29-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,20-21H,13-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYNQZFCMJEOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((9H-fluoren-9-yl)methoxy)carbonyl)indoline-3-carboxylic acid |
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